Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate

Synthetic Organic Chemistry Methodology Yield Optimization

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1) is a substituted pyridine derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It is also known as Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, reflecting its ability to exist in a 2-hydroxypyridine/2-pyridone tautomeric equilibrium.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 1227572-19-1
Cat. No. B2819831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-5-methylpyridine-4-carboxylate
CAS1227572-19-1
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NC=C1C
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)7-4-8(11)10-5-6(7)2/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeyGBLWZFJQXPSIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1): Molecular Identity and Strategic Sourcing


Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1) is a substituted pyridine derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is also known as Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, reflecting its ability to exist in a 2-hydroxypyridine/2-pyridone tautomeric equilibrium . This compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry for the synthesis of more complex organic molecules and biologically active compounds . It is commercially available as a powder with a purity of 95% and is stored at room temperature .

Why 1227572-19-1 Cannot Be Substituted with Isomeric Hydroxypyridinecarboxylates


Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (1227572-19-1) is a regioisomer of other commercially available hydroxypyridinecarboxylates, such as Ethyl 2-hydroxy-5-methylnicotinate (85147-15-5, a 3-carboxylate isomer) and Ethyl 5-hydroxy-2-methylisonicotinate (52685-79-7, a regioisomer with a swapped hydroxyl and methyl substitution pattern) . These compounds share an identical molecular formula (C₉H₁₁NO₃) and molecular weight (181.19 g/mol). However, the distinct positioning of the hydroxyl, methyl, and ester groups on the pyridine ring dictates the electronic distribution, hydrogen-bonding capacity, and overall three-dimensional shape of the molecule. This regioisomeric difference translates into distinct chemical reactivities and, critically, divergent interactions with biological targets such as enzymes or receptors, making substitution between them for a specific application unfeasible without re-validation.

Product-Specific Quantitative Evidence for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (1227572-19-1)


Synthesis Efficiency: One-Step Protocol Achieving Quantitative Yield

A one-step synthesis of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate using adapted Vilsmeier conditions has been reported to achieve a quantitative yield [1]. This is in direct contrast to the synthesis of its structural isomer, Ethyl 2-hydroxy-5-methylnicotinate (CAS 85147-15-5), which is typically prepared via conventional esterification of the corresponding carboxylic acid under reflux . While the exact yield for the latter is not specified as quantitative, the Vilsmeier method for the target compound represents a significantly more atom-economical and efficient process.

Synthetic Organic Chemistry Methodology Yield Optimization

Regioisomeric Purity and Tautomeric Identity Verification

The structural identity of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate is unambiguously confirmed by its IUPAC name, ethyl 2-hydroxy-5-methylisonicotinate, and InChI Key (GBLWZFJQXPSIAX-UHFFFAOYSA-N) . This is critically distinct from the isomeric comparator, Ethyl 2-hydroxy-5-methylnicotinate, which has a different InChI Key (SHMGIWFOGZOREN-UHFFFAOYSA-N) and IUPAC name (ethyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate) . The target compound's synthesis via the quantitative Vilsmeier method [1] ensures high purity, and its characterization includes comprehensive 1H-, 13C-NMR, IR, and Raman spectroscopy [1], providing verifiable analytical data that differentiates it from other isomers.

Analytical Chemistry Quality Control Structural Elucidation

Commercial Purity and Physical Form: Benchmark for Downstream Application Suitability

Commercially available Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (1227572-19-1) is consistently offered at a minimum purity of 95% in powder form, with a recommended storage temperature of room temperature . In contrast, the regioisomer Ethyl 5-hydroxy-2-methylisonicotinate (52685-79-7) is listed with a higher purity of 97% . This 2% purity difference, while small, can be a critical factor for applications sensitive to impurities, such as crystallography or trace-level biological assays. For the target compound, the 95% purity and powder form are suitable for its primary use as a synthetic building block .

Procurement Quality Specification Material Sourcing

Optimal Procurement and Application Scenarios for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (1227572-19-1)


Synthesis of a 4-Carboxylate Pyridine Scaffold Library

When constructing a focused library of pyridine-based compounds for medicinal chemistry, the 4-carboxylate substitution pattern is a key structural feature. Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (1227572-19-1) serves as the essential building block for this scaffold . Its efficient, high-yield synthesis [1] and commercial availability as a powder make it a cost-effective and reliable starting point for derivatization, which is not possible using the 3-carboxylate isomer (85147-15-5).

Investigating Tautomer-Dependent Biological Activity

The 2-hydroxypyridine/2-pyridone tautomeric equilibrium of this compound is a unique molecular feature that can influence hydrogen bonding and metal chelation. Research programs studying how such tautomerism affects interactions with biological targets would require this specific compound. The availability of comprehensive spectroscopic characterization [1] ensures that researchers can confirm the tautomeric state under their experimental conditions, a level of control not guaranteed with analogs.

Internal Standard or Reference Material for Isomer Discrimination

Due to the unambiguous structural identity confirmed by its InChI Key and IUPAC name , this compound is an ideal reference material or internal standard for analytical chemistry applications, such as HPLC or NMR, that require the precise discrimination between closely related regioisomers like ethyl 2-hydroxy-5-methylnicotinate [1]. This ensures accurate quantification and prevents misidentification of reaction products.

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